molecular formula C11H12O3 B6176949 3-formyl-5-(propan-2-yl)benzoic acid CAS No. 1187028-43-8

3-formyl-5-(propan-2-yl)benzoic acid

Cat. No. B6176949
CAS RN: 1187028-43-8
M. Wt: 192.2
InChI Key:
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Description

“3-formyl-5-(propan-2-yl)benzoic acid” is a chemical compound that is widely used in scientific research and industry. It is a type of benzoic acid, which is a colorless crystalline solid and a simple aromatic carboxylic acid .

Scientific Research Applications

Novel Synthesis Methods

A study by Ghandi et al. (2011) describes a novel three-component synthesis method involving 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, which shares a structural similarity with 3-formyl-5-(propan-2-yl)benzoic acid, to obtain benzimidazole-fused 1,4-diazepine-5-ones. This method highlights the compound's utility in synthesizing complex molecular structures with potential applications in medicinal chemistry and material science (Ghandi, Zarezadeh, & Taheri, 2011).

Luminescent Sensors

Emandi et al. (2018) developed fluorescent imidazole-based chemosensors for detecting cyanide and mercury ions, utilizing derivatives similar to this compound. These sensors demonstrate the potential of such compounds in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Antimicrobial Activities

Research by Sodha et al. (2003) on compounds derived from similar benzoic acid structures, like p-(5-formyl-furan-2-yl)benzoic acid, reveals antimicrobial properties. This suggests that this compound could be valuable in developing new antimicrobial agents (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).

Photolytic Applications

Lin and Abe (2021) studied the photolysis of caged benzoic acids, releasing benzoic acid upon light exposure. This research opens avenues for this compound in photolytic applications, potentially useful in developing light-sensitive materials or drug delivery systems (Lin & Abe, 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-formyl-5-(propan-2-yl)benzoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-hydroxybenzoic acid", "propan-2-ol", "sodium hydroxide", "sodium hypochlorite", "sulfuric acid", "sodium bisulfite", "sodium carbonate", "potassium permanganate", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium hydroxide", "nitric acid", "acetic anhydride", "sodium acetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "sodium chloride", "sodium sulfate", "water" ], "Reaction": [ "3-hydroxybenzoic acid is first converted to 3-chlorobenzoic acid by treatment with thionyl chloride in the presence of pyridine.", "The resulting 3-chlorobenzoic acid is then reacted with propan-2-ol in the presence of sulfuric acid to form 3-(propan-2-yl)benzoic acid.", "The 3-(propan-2-yl)benzoic acid is then oxidized to 3-formyl-5-(propan-2-yl)benzoic acid using potassium permanganate in the presence of hydrochloric acid.", "To prepare the starting material for the oxidation reaction, 3-(propan-2-yl)benzoic acid is first converted to its methyl ester by reaction with methanol and sulfuric acid.", "The resulting methyl ester is then reduced to the corresponding alcohol using sodium borohydride in the presence of acetic acid.", "The alcohol is then oxidized to the aldehyde using sodium chlorite in the presence of acetic acid and hydrogen peroxide.", "Finally, the aldehyde is hydrolyzed to the carboxylic acid using sodium hydroxide in the presence of water." ] }

CAS RN

1187028-43-8

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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